![molecular formula C12H23ClN2O2 B13486744 rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride](/img/structure/B13486744.png)
rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[320]heptan-6-yl]carbamate hydrochloride is a synthetic compound with a complex bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride involves several steps. The starting materials typically include tert-butyl carbamate and a bicyclic amine. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the desired product. For instance, the reaction may be carried out in an organic solvent such as dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a hydroxylated product, while reduction may produce an amine derivative. Substitution reactions can result in a wide range of products depending on the substituent introduced .
Scientific Research Applications
rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl rac-[(1R,3S)-3-aminocyclohexyl]carbamate hydrochloride
- rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate
- rac-tert-butyl (1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Uniqueness
rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride is unique due to its specific bicyclic structure and the presence of both amine and carbamate functional groups.
Properties
Molecular Formula |
C12H23ClN2O2 |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl N-[(1S,3R,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-7-4-8(13)6-9(7)10;/h7-10H,4-6,13H2,1-3H3,(H,14,15);1H/t7-,8+,9-,10+;/m0./s1 |
InChI Key |
OJXJXHAQQWQCAW-XXEQPJGYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2[C@@H]1C[C@@H](C2)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C1CC(C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)


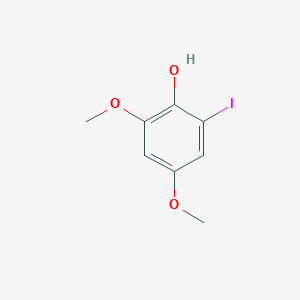
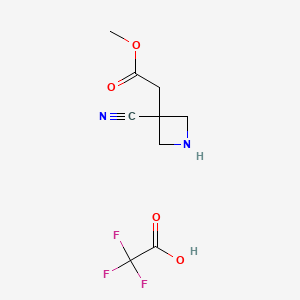
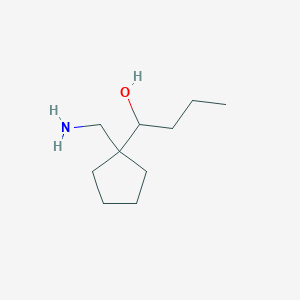
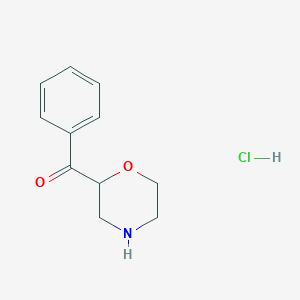
![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
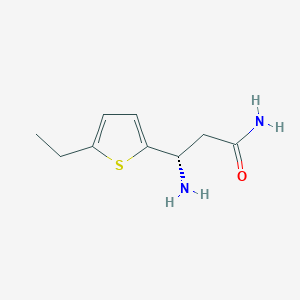

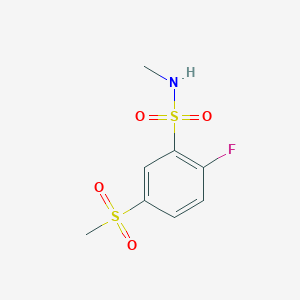
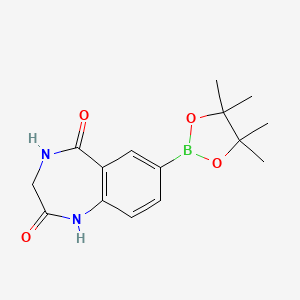
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
